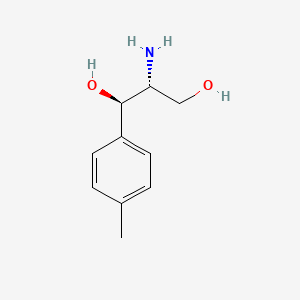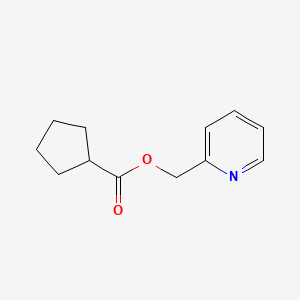![molecular formula C22H17Cl2N5O2S B12597607 2-{3-[(5E)-5-{[(2,3-dichlorophenyl)carbamoyl]imino}-3-thiophen-2-yl-2,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide](/img/structure/B12597607.png)
2-{3-[(5E)-5-{[(2,3-dichlorophenyl)carbamoyl]imino}-3-thiophen-2-yl-2,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DP-1376, also known as Benzeneacetamide, 3-[5-[[[(2,3-dichlorophenyl)amino]carbonyl]amino]-3-(2-thienyl)-1H-pyrazol-1-yl]-2-[3-[5-[(2,3-dichlorophenyl)carbamoylamino]-3-thiophen-2-ylpyrazol-1-yl]phenyl]acetamide, is a chemical compound with the molecular formula C22H17Cl2N5O2S and a molar mass of 486.37368 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of DP-1376 involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. The key steps typically involve:
Formation of the pyrazole ring: This is achieved through the reaction of hydrazine derivatives with diketones or their equivalents.
Introduction of the thiophene ring: This step involves the reaction of the pyrazole intermediate with thiophene derivatives under specific conditions.
Attachment of the dichlorophenyl group: This is done through nucleophilic substitution reactions, where the dichlorophenyl group is introduced to the pyrazole-thiophene intermediate.
Industrial Production Methods: Industrial production of DP-1376 follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Using large reactors and optimized conditions to maximize yield.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality control: Ensuring the product meets the required specifications through rigorous testing.
Analyse Chemischer Reaktionen
Types of Reactions: DP-1376 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where different functional groups are introduced.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
DP-1376 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of DP-1376 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to target proteins: This can lead to the inhibition or activation of specific enzymes or receptors.
Modulating signaling pathways: DP-1376 can influence various cellular signaling pathways, leading to changes in cell function and behavior.
Inducing cellular responses: The compound can trigger cellular responses such as apoptosis, cell cycle arrest, or differentiation, depending on the context.
Vergleich Mit ähnlichen Verbindungen
DP-1376 can be compared with other similar compounds, such as:
Benzeneacetamide derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and applications.
Pyrazole derivatives: Compounds with a pyrazole ring exhibit diverse biological activities and are used in various fields.
Thiophene derivatives: These compounds are known for their electronic properties and are used in materials science and pharmaceuticals.
Uniqueness: DP-1376 is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C22H17Cl2N5O2S |
|---|---|
Molekulargewicht |
486.4 g/mol |
IUPAC-Name |
2-[3-[5-[(2,3-dichlorophenyl)carbamoylamino]-3-thiophen-2-ylpyrazol-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C22H17Cl2N5O2S/c23-15-6-2-7-16(21(15)24)26-22(31)27-20-12-17(18-8-3-9-32-18)28-29(20)14-5-1-4-13(10-14)11-19(25)30/h1-10,12H,11H2,(H2,25,30)(H2,26,27,31) |
InChI-Schlüssel |
LUZMARQWKNWLOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N2C(=CC(=N2)C3=CC=CS3)NC(=O)NC4=C(C(=CC=C4)Cl)Cl)CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl[2-(2-iodo-5-nitrophenoxy)ethoxy]dimethylsilane](/img/structure/B12597528.png)
![4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]thiomorpholine](/img/structure/B12597529.png)





![9H-Thioxanthen-9-one, 3-[4-(methylthio)phenyl]-, 10,10-dioxide](/img/structure/B12597555.png)

![4-Butyl-4'-[(3,5-difluoro-4-isothiocyanatophenyl)ethynyl]-1,1'-biphenyl](/img/structure/B12597566.png)
![5-[2-(3,4-Dihydroxyphenyl)ethenyl]benzene-1,2,3-triol](/img/structure/B12597569.png)
![4-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B12597578.png)

![4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12597590.png)
